molecular formula C22H22N2OS B216211 3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No. B216211
M. Wt: 362.5 g/mol
InChI Key: VOZITPYNXPMQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant research attention due to its potential therapeutic applications. This compound is also known as DPTBP and has been synthesized using various methods.

Scientific Research Applications

DPTBP has been studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. In vitro studies have shown that DPTBP can inhibit the aggregation of tau protein, which is implicated in Alzheimer's disease. DPTBP has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Mechanism of Action

The mechanism of action of DPTBP is not fully understood, but it is believed to involve the inhibition of protein aggregation. In vitro studies have shown that DPTBP can inhibit the aggregation of tau protein by binding to its microtubule-binding domain. DPTBP has also been shown to inhibit the aggregation of alpha-synuclein, which is implicated in Parkinson's disease.
Biochemical and Physiological Effects:
DPTBP has been shown to have neuroprotective effects in animal models of Parkinson's disease. In one study, DPTBP was able to protect dopaminergic neurons from oxidative stress-induced cell death. DPTBP has also been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using DPTBP in lab experiments is its ability to inhibit protein aggregation, which is a common feature of many neurodegenerative diseases. However, one limitation is that the mechanism of action of DPTBP is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of DPTBP. One area of research could focus on optimizing the synthesis method to improve the yield and purity of DPTBP. Another area of research could focus on elucidating the mechanism of action of DPTBP, which would provide insights into its potential therapeutic applications. Additionally, future studies could investigate the efficacy of DPTBP in animal models of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.

Synthesis Methods

DPTBP can be synthesized using a variety of methods, including the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction yields DPTBP as a white solid with a melting point of 179-181°C.

properties

Product Name

3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Molecular Formula

C22H22N2OS

Molecular Weight

362.5 g/mol

IUPAC Name

3,3-diphenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C22H22N2OS/c25-21(24-22-23-19-13-7-8-14-20(19)26-22)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2,(H,23,24,25)

InChI Key

VOZITPYNXPMQKO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.